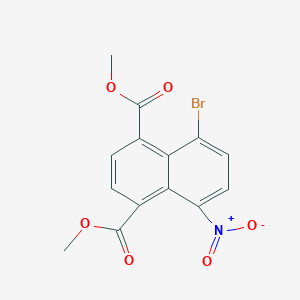![molecular formula C22H25Br2N B14510681 4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile CAS No. 62731-30-0](/img/structure/B14510681.png)
4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile is an organic compound with the molecular formula C20H23Br2N It is a derivative of benzonitrile, characterized by the presence of two bromine atoms and a heptylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile typically involves the bromination of a precursor compound. One common method is the bromination of 4-heptylphenylacetonitrile using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the aromatic ring and the ethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the aromatic ring or the ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction can produce compounds with fewer bromine atoms.
Applications De Recherche Scientifique
4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Medicine: Research into its potential therapeutic applications, such as its use in drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile involves its interaction with molecular targets through its bromine atoms and aromatic ring. The bromine atoms can participate in halogen bonding, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[1,2-Dibromo-2-(4-hexylphenyl)ethyl]benzonitrile
- 4-[1,2-Dibromo-2-(4-octylphenyl)ethyl]benzonitrile
Uniqueness
4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile is unique due to its specific heptylphenyl group, which imparts distinct physical and chemical properties compared to its analogs with different alkyl chain lengths
Propriétés
Numéro CAS |
62731-30-0 |
|---|---|
Formule moléculaire |
C22H25Br2N |
Poids moléculaire |
463.2 g/mol |
Nom IUPAC |
4-[1,2-dibromo-2-(4-heptylphenyl)ethyl]benzonitrile |
InChI |
InChI=1S/C22H25Br2N/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)21(23)22(24)20-14-10-18(16-25)11-15-20/h8-15,21-22H,2-7H2,1H3 |
Clé InChI |
NSHKGWFZIDYBKU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C#N)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(4-nitrophenoxy)methyl]prop-2-enoate](/img/structure/B14510600.png)




![3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne](/img/structure/B14510629.png)






![[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol](/img/structure/B14510691.png)

